molecular formula C10H6N2O5 B15123204 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid

3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid

Cat. No.: B15123204
M. Wt: 234.16 g/mol
InChI Key: UAFBUFJWLDGVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid is a heterocyclic compound that features a benzodioxole ring fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Rings: The final step involves coupling the benzodioxole and oxadiazole rings through a condensation reaction, often facilitated by a catalyst such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, induce apoptosis in cancer cells, and inhibit microbial growth by disrupting cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzo[1,3]dioxol-5-yl-1,2,4-triazole-5-carboxylic acid
  • 3-Benzo[1,3]dioxol-5-yl-1,3,4-oxadiazole-5-carboxylic acid
  • 3-Benzo[1,3]dioxol-5-yl-1,2,5-oxadiazole-5-carboxylic acid

Uniqueness

3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C10H6N2O5/c13-10(14)9-11-8(12-17-9)5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)

InChI Key

UAFBUFJWLDGVHZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.